This compound belongs to the class of thiazole derivatives and is characterized as a small-molecule inhibitor. Its molecular formula is , with a molecular weight of approximately 397.45 g/mol. The compound's structure includes a thiazole ring, a urea moiety, and a pyridine derivative, which contribute to its biological activity and potential therapeutic applications.
The synthesis of 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves several steps:
The molecular structure of 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide features several key components:
The InChI key for this compound is HZIDDSNTKWMXGQ-UHFFFAOYSA-N, and its structural representation can be derived from its SMILES notation: COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=N3
.
The chemical reactions involving 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide include:
The mechanism of action for 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide primarily involves its interaction with specific proteins associated with cancer metastasis. It has been shown to inhibit cancer cell migration and invasion by binding to metastasis-associated proteins, thereby blocking signaling pathways that promote tumor progression. Additionally, it enhances TRAIL-induced apoptosis in cancer cells, suggesting a dual role in both inhibiting tumor growth and promoting programmed cell death .
The physical and chemical properties of 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide are as follows:
These properties are critical for understanding the compound's behavior in biological systems and its potential formulation as a therapeutic agent .
The applications of 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide span various fields:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7